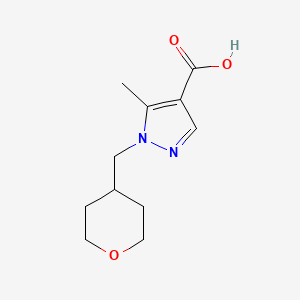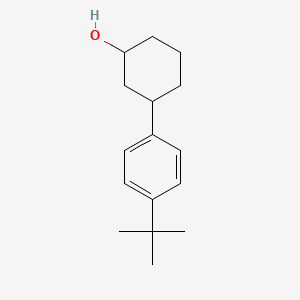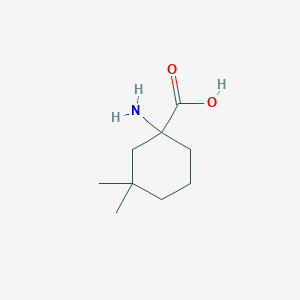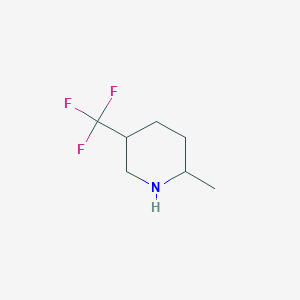
7-bromo-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dimethyl-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound widely recognized for its presence in various natural products and pharmaceuticals. The indole nucleus is a core structure in many biologically active molecules, making its derivatives, such as this compound, of great interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dimethyl-1H-indole typically involves the bromination of 2,3-dimethylindole. One common method includes the following steps:
Starting Material: 2,3-dimethylindole.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often involve maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 7-position.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 7-Bromo-2,3-dimethyl-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with reagents like potassium permanganate (KMnO₄) can introduce additional functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an aqueous medium.
Coupling Reactions: Palladium catalysts with phosphine ligands in organic solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile, products like 7-methoxy-2,3-dimethyl-1H-indole can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Coupling Products: Complex indole derivatives with extended aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-2,3-dimethyl-1H-indole is used as a building block for synthesizing more complex indole derivatives. Its bromine atom serves as a versatile handle for further functionalization through various organic reactions.
Biology and Medicine
Indole derivatives, including this compound, are studied for their potential biological activities. They are investigated for their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it valuable in manufacturing processes.
Mechanism of Action
The mechanism by which 7-bromo-2,3-dimethyl-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-2,3-dimethyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Bromoindole: Lacks the methyl groups at the 2 and 3 positions, affecting its steric and electronic properties.
Uniqueness
7-Bromo-2,3-dimethyl-1H-indole is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and steric effects. This combination allows for selective functionalization and diverse applications in synthesis and research.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
7-bromo-2,3-dimethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLJYFGWKNGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
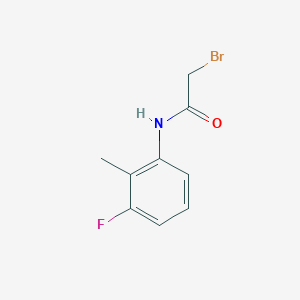
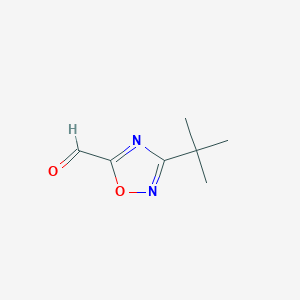
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
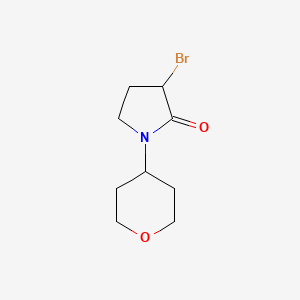


![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
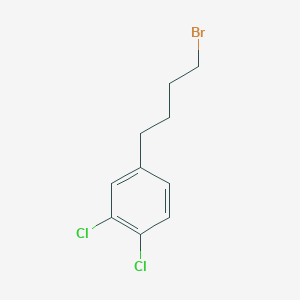
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
